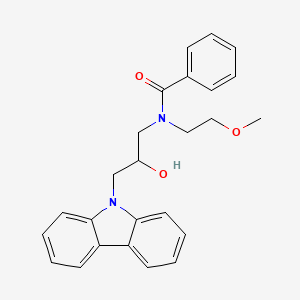
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide, also known as Cbz-N-Me-HEAB, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit specific protein-protein interactions.
作用機序
The mechanism of action of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB involves the inhibition of specific protein-protein interactions. It binds to the hydrophobic pocket on the surface of the target protein, preventing the interaction with its binding partner. This leads to the disruption of downstream signaling pathways and cellular processes that are regulated by the target protein.
生化学的および生理学的効果
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been shown to have a wide range of biochemical and physiological effects, particularly in cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It also inhibits the Wnt signaling pathway, which is frequently dysregulated in cancer. In addition, N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB is its specificity for the target protein. It has been shown to have minimal off-target effects, which is important for the interpretation of experimental results. Another advantage is its ability to inhibit protein-protein interactions, which is a challenging target for small molecule inhibitors. However, one limitation of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB is its relatively low potency compared to other small molecule inhibitors. This may limit its use in certain experimental settings where higher potency is required.
将来の方向性
There are several future directions for the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in scientific research. One direction is the development of more potent analogs of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB that can be used in experimental settings where higher potency is required. Another direction is the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in combination with other small molecule inhibitors or chemotherapeutic agents to enhance its efficacy. Finally, the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in animal models of cancer will be important to determine its efficacy and safety in vivo.
合成法
The synthesis of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB involves several steps, including the protection of the carbazole nitrogen, the formation of the benzamide, and the deprotection of the carbazole nitrogen. The final product is obtained by coupling the protected carbazole with the protected benzamide using a coupling reagent. The synthesis method has been well-established and can be easily scaled up for large-scale production.
科学的研究の応用
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been used in a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the interaction between MDM2 and p53, two proteins that are involved in the regulation of cell growth and division. Inhibition of this interaction leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has also been shown to inhibit the interaction between β-catenin and TCF/LEF, two proteins that are involved in the Wnt signaling pathway, which is frequently dysregulated in cancer.
特性
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-30-16-15-26(25(29)19-9-3-2-4-10-19)17-20(28)18-27-23-13-7-5-11-21(23)22-12-6-8-14-24(22)27/h2-14,20,28H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPOZMJHCAUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)
![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)
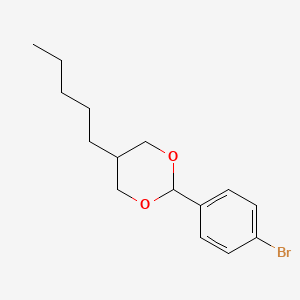
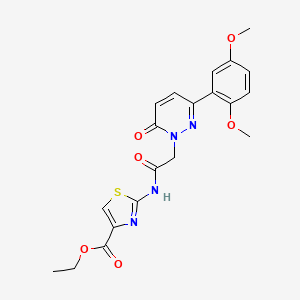
![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2922971.png)
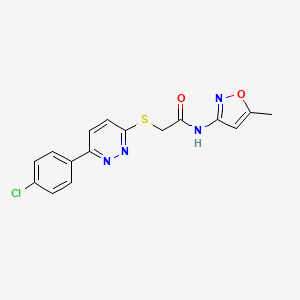
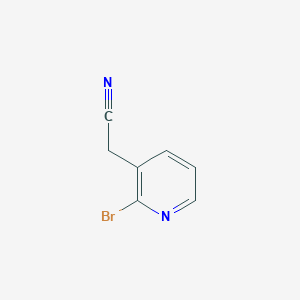
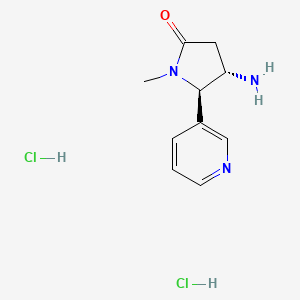
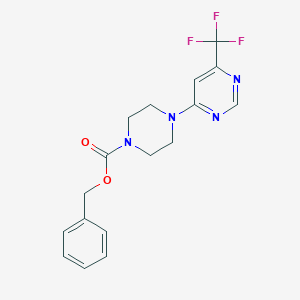
![N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922980.png)
![(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2922981.png)